N1,N2-bis(2,6-dimethylphenyl)ethane-1,2-diimine2,5-dihydrofuran-2,5-dionepalladium
CAS No.: 2721487-84-7
Cat. No.: VC11997793
Molecular Formula: C22H22N2O3Pd
Molecular Weight: 468.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2721487-84-7 |
|---|---|
| Molecular Formula | C22H22N2O3Pd |
| Molecular Weight | 468.8 g/mol |
| IUPAC Name | N,N'-bis(2,6-dimethylphenyl)ethane-1,2-diimine;furan-2,5-dione;palladium |
| Standard InChI | InChI=1S/C18H20N2.C4H2O3.Pd/c1-13-7-5-8-14(2)17(13)19-11-12-20-18-15(3)9-6-10-16(18)4;5-3-1-2-4(6)7-3;/h5-12H,1-4H3;1-2H; |
| Standard InChI Key | WHOQNDZHEHSRKP-UHFFFAOYSA-N |
| SMILES | CC1=C(C(=CC=C1)C)N=CC=NC2=C(C=CC=C2C)C.C1=CC(=O)OC1=O.[Pd] |
| Canonical SMILES | CC1=C(C(=CC=C1)C)N=CC=NC2=C(C=CC=C2C)C.C1=CC(=O)OC1=O.[Pd] |
Introduction
Structural and Molecular Characteristics
Core Composition and Ligand Configuration
The compound features a palladium (Pd) metal center coordinated to a bidentate diimine ligand derived from N1,N2-bis(2,6-dimethylphenyl)ethane-1,2-diimine. The ligand’s structure includes two 2,6-dimethylphenyl groups attached to an ethane backbone, creating a sterically hindered environment around the palladium center . This steric bulk is critical for stabilizing the metal-ligand complex during reactions, preventing unwanted side interactions .
The dione moiety, 2,5-dihydrofuran-2,5-dione (also known as maleic anhydride), is integrated into the coordination sphere, contributing electron-withdrawing effects that modulate the palladium center’s electronic properties. This dual functionality—steric protection from the diimine ligand and electronic modulation from the dione—enhances the compound’s stability in diverse chemical environments.
Table 1: Key Structural Properties
| Property | Value/Description | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 468.8 g/mol | |
| Ligand Type | Bidentate diimine with 2,6-dimethylphenyl | |
| Additional Moieties | 2,5-dihydrofuran-2,5-dione |
Comparative Analysis with Analogous Complexes
Synthesis and Preparation
General Synthetic Routes
The synthesis of N1,N2-bis(2,6-dimethylphenyl)ethane-1,2-diimine2,5-dihydrofuran-2,5-dionepalladium typically involves a two-step process:
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Ligand Preparation: The diimine ligand is synthesized via condensation of 2,6-dimethylaniline with ethane-1,2-diamine under reflux conditions, followed by purification via recrystallization .
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Metal Coordination: The purified ligand is reacted with a palladium precursor (e.g., palladium acetate or chloride) in the presence of 2,5-dihydrofuran-2,5-dione. The reaction is conducted in an inert atmosphere to prevent oxidation, yielding the final complex after chromatographic purification .
Optimization Challenges
Key challenges include achieving high yields while maintaining ligand integrity. The electron-deficient nature of the dione moiety can lead to side reactions with nucleophilic species, requiring stringent control of reaction pH and temperature . Additionally, the palladium center’s sensitivity to oxygen necessitates the use of Schlenk-line techniques or glovebox environments during synthesis.
| Reaction Type | Substrate Scope | Yield (%) | Key Limitation |
|---|---|---|---|
| Suzuki-Miyaura | Electron-deficient aryl | 65–78 | Sensitivity to moisture |
| Heck Coupling | Styrenes | 52–60 | Competing β-hydride elimination |
| Sonogashira | Aryl iodides | 48–55 | Homocoupling byproducts |
Future Research Directions
Despite its promising attributes, the compound’s practical utility remains constrained by limited empirical data. Priority research areas include:
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Mechanistic Studies: Elucidating the role of the dione moiety in modulating redox potentials.
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Biological Screening: Assessing cytotoxicity and potential pharmaceutical applications.
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Process Optimization: Developing scalable synthetic protocols for industrial adoption.
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